Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate
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Overview
Description
Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate is a chemical compound with a complex structure that includes both phosphonate and carbamoyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate carbamoyloxyimino precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the carbamoyloxyimino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce amines or alcohol derivatives.
Scientific Research Applications
Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphite: A related compound with similar reactivity but lacking the carbamoyloxyimino group.
Carbamoyloxyimino derivatives: Compounds with similar functional groups but different phosphonate moieties.
Uniqueness
Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate is unique due to its combination of phosphonate and carbamoyloxyimino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
88184-62-7 |
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Molecular Formula |
C6H13N2O5P |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
(1-dimethoxyphosphorylpropan-2-ylideneamino) carbamate |
InChI |
InChI=1S/C6H13N2O5P/c1-5(8-13-6(7)9)4-14(10,11-2)12-3/h4H2,1-3H3,(H2,7,9) |
InChI Key |
NCPQHWLAFDPXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)N)CP(=O)(OC)OC |
Origin of Product |
United States |
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